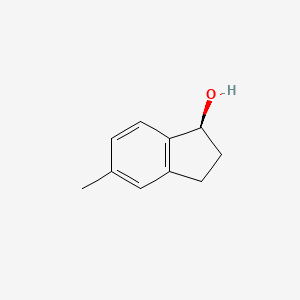
(1S)-5-Methylindan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-5-Methylindan-1-OL is an organic compound belonging to the indane family It is characterized by a methyl group attached to the fifth position of the indane ring and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methylindan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of indanone derivatives, followed by reduction and resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: (1S)-5-Methylindan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 5-methylindanone.
Reduction: Formation of 5-methylindane.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
(1S)-5-Methylindan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-5-Methylindan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
5-Methylindane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Methylindanone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties.
Indan-1-OL: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness: (1S)-5-Methylindan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 |
InChI Key |
LFEMDSQMJJGXAK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



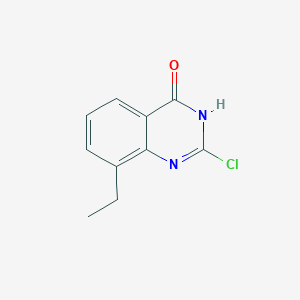
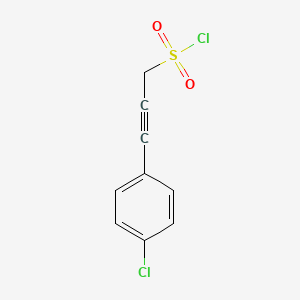

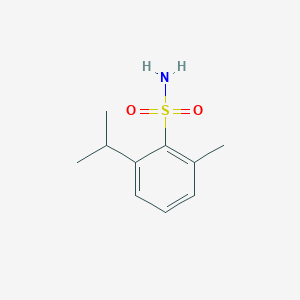
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
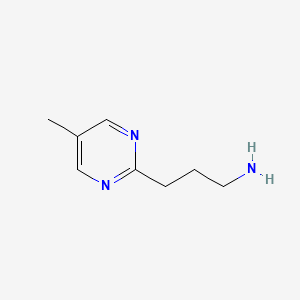
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
